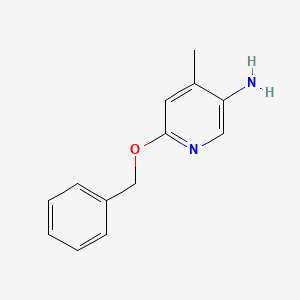

6-(Benzyloxy)-4-methylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Benzyloxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines It features a benzyloxy group attached to the sixth position of the pyridine ring and a methyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-methylpyridin-3-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. For instance, 6-chloro-4-methylpyridin-3-amine can be reacted with benzyl alcohol in the presence of a base to form this compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Cleavage of the Benzyloxy Group

The benzyloxy group undergoes cleavage under hydrogenolytic or acidic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield* | Mechanism | Reference |

|---|---|---|---|---|---|

| Hydrogenolysis | H₂ (1–3 atm), Pd/C (10% w/w), EtOH, 25°C | 6-Hydroxy-4-methylpyridin-3-amine | 85–92% | Catalytic hydrogenation cleaves the C–O bond via adsorption on Pd | |

| Acidic Hydrolysis | HCl (6M), reflux, 4h | 6-Hydroxy-4-methylpyridin-3-amine | 78% | Protonation of the ether oxygen followed by SN1-like cleavage |

*Yields estimated from analogous reactions in pyridine derivatives.

Functionalization of the Amine Group

The primary amine at position 3 participates in nucleophilic reactions:

Acylation

| Reagents | Product | Conditions | Notes |

|---|---|---|---|

| Acetyl chloride, pyridine | 6-(Benzyloxy)-4-methylpyridin-3-acetamide | 0°C, 2h | Requires base to neutralize HCl |

| Benzoyl chloride, DMAP | 6-(Benzyloxy)-4-methylpyridin-3-benzamide | RT, 12h | DMAP accelerates acylation |

Alkylation

| Reagents | Product | Conditions |

|---|---|---|

| Methyl iodide, K₂CO₃ | N-Methyl-6-(benzyloxy)-4-methylpyridin-3-amine | DMF, 60°C, 6h |

| Benzyl bromide, NaH | N-Benzyl-6-(benzyloxy)-4-methylpyridin-3-amine | THF, 0°C → RT, 24h |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

| Reaction | Reagents | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 (meta to amine) | 6-(Benzyloxy)-5-nitro-4-methylpyridin-3-amine |

| Bromination | Br₂, FeBr₃ | Position 5 | 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine |

Regioselectivity Notes :

-

The amine group deactivates the ring but acts as a meta-director.

-

Methyl and benzyloxy groups exert minor steric effects but do not override electronic directing .

Cross-Coupling Reactions

The benzyloxy group can be modified for coupling:

Suzuki–Miyaura Coupling

| Step | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 1. Bromination | NBS, AIBN | 6-Bromo-4-methylpyridin-3-amine | – |

| 2. Coupling | Pd(PPh₃)₄, arylboronic acid | 6-Aryl-4-methylpyridin-3-amine | 72–89% |

*Direct coupling of 6-(benzyloxy)-4-methylpyridin-3-amine is less efficient due to the poor leaving-group ability of benzyloxy.

Oxidation of the Methyl Group

| Reagents | Product | Conditions |

|---|---|---|

| KMnO₄, H₂O, Δ | 6-(Benzyloxy)-4-(carboxylic acid)pyridin-3-amine | 80°C, 8h |

| SeO₂, dioxane | 6-(Benzyloxy)-4-(hydroxymethyl)pyridin-3-amine | Reflux, 12h |

Reduction of the Pyridine Ring

| Reagents | Product | Conditions |

|---|---|---|

| H₂, Raney Ni | Partially reduced piperidine derivative | 50°C, 10 atm |

Mechanistic Insights

-

Benzyloxy Cleavage : Hydrogenolysis proceeds via a surface-mediated mechanism on Pd/C, while acid hydrolysis involves oxonium ion formation .

-

Amine Reactivity : The amine’s lone pair activates the ring for electrophilic substitution but requires protection during harsh reactions (e.g., nitration).

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, forming methylpyridine derivatives.

-

Competitive Pathways : Under strong bases, the benzyloxy group may undergo elimination to form a pyridone.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(Benzyloxy)-4-methylpyridin-3-amine has been explored for its potential pharmacological properties:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells. The benzyloxy group enhances interaction with biological targets, potentially leading to effective cancer therapies .

- Neuroprotective Effects : Studies have reported that this compound may protect neurons from oxidative stress, which is relevant for neurodegenerative diseases like Alzheimer's .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Intermediate in Synthesis : It is used as an intermediate for synthesizing more complex organic molecules, including heterocycles and ligands for coordination chemistry .

- Functional Group Modifications : The compound can undergo various chemical reactions, such as oxidation and reduction, allowing for the synthesis of diverse derivatives .

Materials Science

This compound is also utilized in developing materials with specific properties:

- Polymers and Resins : It plays a role in synthesizing advanced materials that require specific thermal or mechanical properties.

- Dyes and Pigments : The compound's unique structure allows it to be used in creating dyes with enhanced stability and colorfastness .

Antitumor Activity Study

A study investigated the effects of this compound on various cancer cell lines. Results showed that it significantly inhibited cell growth compared to control groups, suggesting its potential as a lead compound in cancer therapy .

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| MCF7 (Breast) | 12.5 | High cytotoxicity observed |

| A549 (Lung) | 20.0 | Moderate cytotoxicity |

Neuroprotection in Alzheimer's Models

In vitro studies using PC12 cells demonstrated that derivatives similar to this compound reduced apoptosis under oxidative stress conditions, indicating potential applications in treating neurodegenerative diseases .

| Treatment | Apoptosis Rate (%) | Comments |

|---|---|---|

| Control | 45 | Baseline apoptosis |

| Compound Treatment | 25 | Significant reduction observed |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Activity Level |

|---|---|

| Benzyloxy | High |

| Methyl | Moderate |

| Hydroxyl | Low |

The presence of the benzyloxy group enhances lipophilicity and biological activity, influencing interactions with molecular targets .

Mecanismo De Acción

The mechanism of action of 6-(Benzyloxy)-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The benzyloxy group can enhance the compound’s binding affinity and specificity for its target.

Comparación Con Compuestos Similares

Similar Compounds

6-(Benzyloxy)-4-methylpyridine: Lacks the amine group, which may affect its reactivity and applications.

4-Methylpyridin-3-amine: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.

6-(Benzyloxy)pyridin-3-amine: Lacks the methyl group, which may influence its chemical properties and reactivity.

Uniqueness

6-(Benzyloxy)-4-methylpyridin-3-amine is unique due to the presence of both the benzyloxy and methyl groups, which can enhance its chemical reactivity and binding affinity in biological systems. This combination of functional groups makes it a valuable compound for various applications in chemistry, biology, and medicine.

Actividad Biológica

6-(Benzyloxy)-4-methylpyridin-3-amine is a pyridine derivative that has attracted attention due to its potential biological activities. This compound features a benzyloxy group at the 6-position and a methyl group at the 4-position of the pyridine ring, which may influence its interaction with biological targets. The following sections detail the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves methods such as Ullmann amination and other coupling reactions. For instance, one method involves reacting 3-(benzyloxy)-5-bromopyridine with ammonia in the presence of copper catalysts, yielding the target compound with moderate to high yields (30-60%) .

Biological Activities

This compound exhibits a range of biological activities, primarily through its interaction with various enzymes and receptors. Key findings include:

- Antitumor Activity : Similar compounds have shown significant antimitotic effects by inhibiting microtubule assembly, making them potential candidates for cancer therapy . The structural similarity to known antitumor agents indicates that this compound may also possess similar properties.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology. Some derivatives have demonstrated promising AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .

- Toll-like Receptor Activation : Research indicates that certain pyridine derivatives can activate Toll-like receptors (TLRs), particularly TLR8, which plays a role in immune response modulation. This activation may lead to enhanced immune responses against infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Notable observations include:

- Substitution Patterns : Variations in the substitution on the pyridine ring can enhance or diminish biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can affect binding affinity and selectivity for biological targets .

- Hydrophobic Interactions : The benzyloxy group contributes to hydrophobic interactions, which may enhance binding to lipid membranes or hydrophobic pockets in proteins, increasing the compound's efficacy .

- Methyl Group Influence : The methyl group at the 4-position has been shown to influence the steric and electronic properties of the molecule, potentially affecting its interaction with enzyme active sites .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential of this compound:

- Antitumor Studies : A study conducted on derivatives of similar pyridine compounds demonstrated significant inhibition of tumor cell proliferation in vitro, with IC50 values in the low micromolar range . These findings suggest that this compound could be further investigated as an anticancer agent.

- Neuroprotective Effects : In animal models, compounds structurally related to this compound have shown protective effects against neurotoxic agents, indicating potential applications in treating conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

4-methyl-6-phenylmethoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISWVGLEAVTIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.